molecular formula C17H21NO2 B5719230 N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide

N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide

Cat. No. B5719230
M. Wt: 271.35 g/mol
InChI Key: LIFINZHDDWRJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a cannabinoid receptor agonist that has been shown to have analgesic and anti-inflammatory effects.

Mechanism of Action

N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide acts as an agonist of the cannabinoid receptor type 1 (CB1) and type 2 (CB2). It also inhibits the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the brain. Anandamide is an endogenous cannabinoid that has been shown to have analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been shown to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide in lab experiments is that it is a synthetic compound, which allows for precise dosing and control of experimental conditions. However, N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has low water solubility, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide. One area of interest is the potential use of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a treatment for chronic pain in humans. Another area of interest is the potential use of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a treatment for neuroinflammatory disorders, such as multiple sclerosis and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide on the endocannabinoid system and the potential for tolerance and dependence.

Synthesis Methods

N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide is synthesized by the reaction of arachidonic acid and aniline in the presence of boron trifluoride etherate. The reaction yields N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide as a white crystalline solid with a melting point of 98-99°C.

Scientific Research Applications

N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has been extensively studied for its therapeutic potential. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. N-(4-isopropylphenyl)-3-(5-methyl-2-furyl)propanamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide-induced inflammation.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(2)14-5-7-15(8-6-14)18-17(19)11-10-16-9-4-13(3)20-16/h4-9,12H,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFINZHDDWRJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide

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